
N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide is a complex organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with 4-chlorophenyl, 4-methyl, and 4-nitrobenzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 4-nitrobenzyl chloride reacts with 4-chlorophenyl-4-methylbenzenesulfonamide in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at temperatures ranging from 10°C to 40°C with constant stirring for 1-2 hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine derivative.
Oxidation: Carboxylic acid derivative.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with antimicrobial or anti-inflammatory properties.
Materials Science: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorophenyl)-4-methylbenzenesulfonamide: Lacks the nitrobenzyl group, leading to different reactivity and applications.
N-(4-Nitrobenzyl)-4-methylbenzenesulfonamide:
Uniqueness
N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide is unique due to the combination of its substituents, which confer specific chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C20H17ClN2O4S |
|---|---|
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-4-methyl-N-[(4-nitrophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-15-2-12-20(13-3-15)28(26,27)22(18-10-6-17(21)7-11-18)14-16-4-8-19(9-5-16)23(24)25/h2-13H,14H2,1H3 |
Clé InChI |
OEYYUMPVRFMAAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B12994995.png)

![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid](/img/structure/B12995009.png)
![2-(Piperidin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12995015.png)
![2-(4-(2-Amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide](/img/structure/B12995023.png)
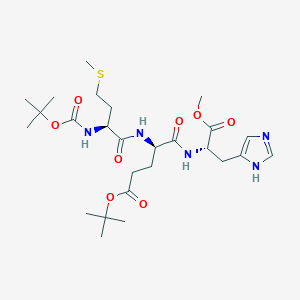
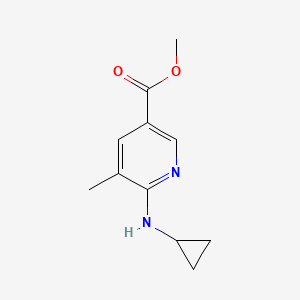
![2-Oxa-7-azaspiro[4.4]nonan-4-ol](/img/structure/B12995035.png)
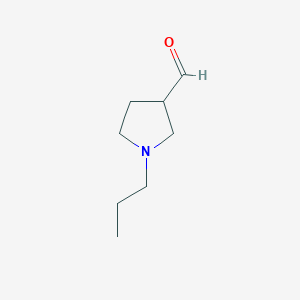

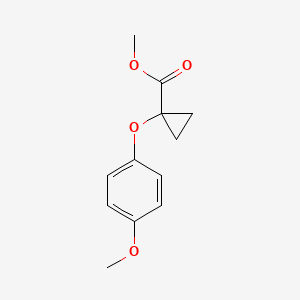

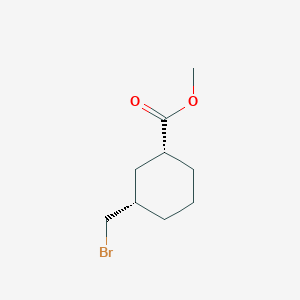
![7-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12995072.png)
